(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde (2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 136573-96-1
VCID: VC21187633
InChI: InChI=1S/C18H20N2O/c1-2-12-9-17-18-15(7-8-20(17)10-13(12)11-21)14-5-3-4-6-16(14)19-18/h3-6,10-12,17,19H,2,7-9H2,1H3/t12-,17+/m1/s1
SMILES: CCC1CC2C3=C(CCN2C=C1C=O)C4=CC=CC=C4N3
Molecular Formula: C18H20N2O
Molecular Weight: 280.4 g/mol

(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde

CAS No.: 136573-96-1

Cat. No.: VC21187633

Molecular Formula: C18H20N2O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde - 136573-96-1

Specification

CAS No. 136573-96-1
Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
IUPAC Name (2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde
Standard InChI InChI=1S/C18H20N2O/c1-2-12-9-17-18-15(7-8-20(17)10-13(12)11-21)14-5-3-4-6-16(14)19-18/h3-6,10-12,17,19H,2,7-9H2,1H3/t12-,17+/m1/s1
Standard InChI Key JBKVPQNVVZLHBE-PXAZEXFGSA-N
Isomeric SMILES CC[C@@H]1C[C@H]2C3=C(CCN2C=C1C=O)C4=CC=CC=C4N3
SMILES CCC1CC2C3=C(CCN2C=C1C=O)C4=CC=CC=C4N3
Canonical SMILES CCC1CC2C3=C(CCN2C=C1C=O)C4=CC=CC=C4N3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator